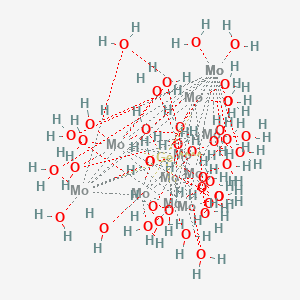
CID 6397935
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium; molybdenum; tetracontahydrate is a compound that combines germanium and molybdenum with forty molecules of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of germanium; molybdenum; tetracontahydrate typically involves the reaction of germanium and molybdenum precursors in an aqueous solution. The reaction conditions often include ambient temperature and pressure, with the presence of a suitable solvent such as tetrahydrofuran . The process may also involve the use of a vacuum to facilitate the reaction.
Industrial Production Methods: Industrial production of germanium; molybdenum; tetracontahydrate involves large-scale chemical reactions under controlled conditions. The process ensures the purity and consistency of the compound, which is crucial for its applications in various industries. The production methods are designed to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Germanium; molybdenum; tetracontahydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of germanium; molybdenum; tetracontahydrate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of germanium; molybdenum; tetracontahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce germanium dioxide and molybdenum trioxide, while reduction reactions may yield elemental germanium and molybdenum .
Applications De Recherche Scientifique
Germanium; molybdenum; tetracontahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique chemical properties. In biology and medicine, the compound is studied for its potential therapeutic effects, including its role in reducing inflammation and enhancing immune responses . In industry, it is used in the production of advanced materials and as a component in electronic devices .
Mécanisme D'action
The mechanism of action of germanium; molybdenum; tetracontahydrate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including oxidative stress and immune responses. Its effects are mediated through the activation of specific signaling pathways and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to germanium; molybdenum; tetracontahydrate include other heteropoly compounds such as tungstophosphoric acid and molybdophosphoric acid. These compounds share similar structural features and chemical properties .
Uniqueness: What sets germanium; molybdenum; tetracontahydrate apart from other similar compounds is its unique combination of germanium and molybdenum, which imparts distinct chemical and biological properties. This combination allows for specific applications that may not be achievable with other heteropoly compounds .
Propriétés
Formule moléculaire |
GeH80Mo12O40 |
|---|---|
Poids moléculaire |
1944.6 g/mol |
InChI |
InChI=1S/Ge.12Mo.40H2O/h;;;;;;;;;;;;;40*1H2 |
Clé InChI |
VCOHMBKEPZWKID-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
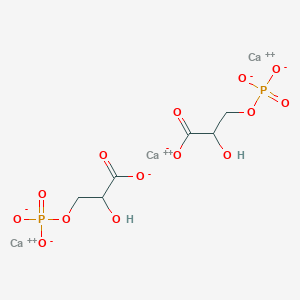
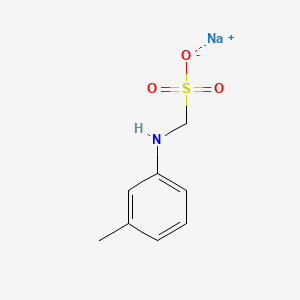
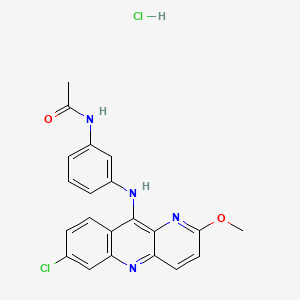
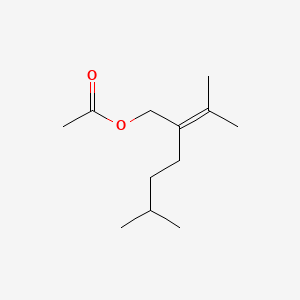
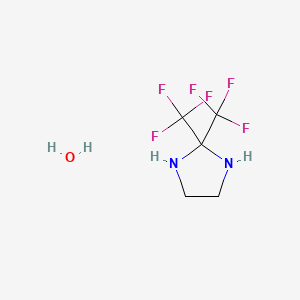
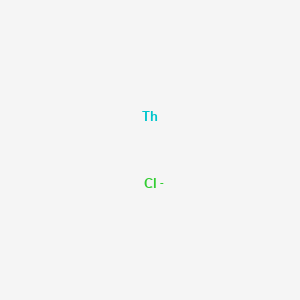
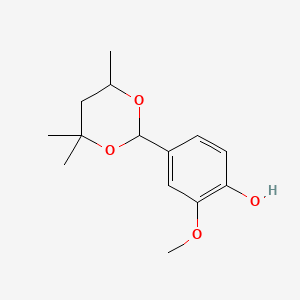
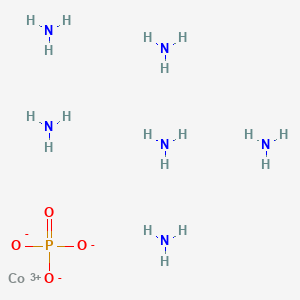
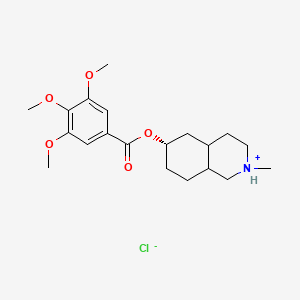
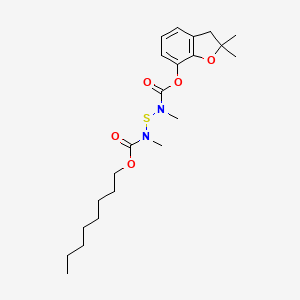
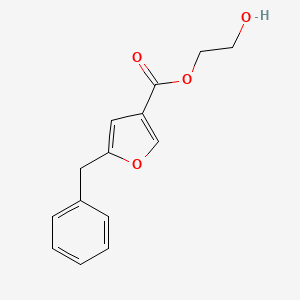
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
